

Hydroperoxyacetaldehyde: A Critical Intermediate in Low-Temperature Combustion

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Compound of Interest

Compound Name: *Hydroperoxyacetaldehyde*

Cat. No.: *B15473545*

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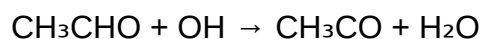
Introduction

Hydroperoxyacetaldehyde (HPAC), with the chemical formula HOOCH_2CHO , is a key, yet elusive, intermediate in the low-temperature combustion (LTC) of acetaldehyde and larger hydrocarbon fuels. Its formation and subsequent reactions play a crucial role in the complex chemical kinetics that govern autoignition and pollutant formation in advanced combustion engines. Understanding the reaction pathways involving HPAC is essential for the development of more accurate combustion models, leading to cleaner and more efficient energy conversion technologies. This guide provides a comprehensive overview of the core principles of HPAC chemistry in combustion, detailing its formation, decomposition, and key reactions. It presents quantitative data from the literature, outlines experimental methodologies for its study, and visualizes the complex reaction networks.

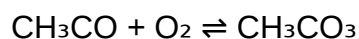
Formation of Hydroperoxyacetaldehyde

The formation of **hydroperoxyacetaldehyde** in combustion primarily proceeds through the oxidation of acetaldehyde (CH_3CHO). The initial step involves the abstraction of a hydrogen atom from acetaldehyde, predominantly by the hydroxyl radical (OH), to form an acetyl radical (CH_3CO). This is followed by a sequence of reactions involving molecular oxygen (O_2), leading to the formation of a hydroperoxy-substituted peroxy radical, which then isomerizes and decomposes to form HPAC.

The primary initiation reaction is:



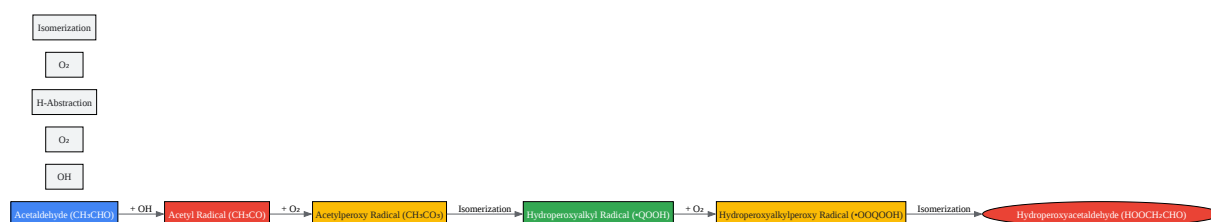
The acetyl radical then rapidly adds to molecular oxygen to form the acetylperoxy radical (CH_3CO_3):



At low to intermediate temperatures, this peroxy radical can abstract a hydrogen atom from another fuel molecule or undergo isomerization. A key pathway to HPAC involves a second O_2 addition to the hydroperoxyalkyl radical (QOOH) formed after isomerization of the initial peroxy radical, a process that has been computationally studied for analogous species. The subsequent isomerization of this O_2QOOH radical can lead to the formation of **hydroperoxyacetaldehyde**.

Core Reaction Pathways

The chemistry of **hydroperoxyacetaldehyde** is characterized by a complex network of competing formation and consumption reactions. The following diagram illustrates the principal pathways involved in the formation of HPAC during the low-temperature oxidation of acetaldehyde.



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Caption: Formation pathway of **Hydroperoxyacetaldehyde** (HPAC) in low-temperature combustion.

Quantitative Data

Direct experimental measurement of the kinetic parameters for reactions involving **hydroperoxyacetaldehyde** is challenging due to its high reactivity and low concentrations. Much of the available data comes from theoretical calculations and kinetic modeling of acetaldehyde oxidation.

Branching Ratios for Acetaldehyde + OH Reaction

The initial reaction of acetaldehyde with the OH radical has multiple potential product channels. The branching ratios are crucial for determining the subsequent reaction pathways.

Temperature (K)	Reactants	Products	Branching Ratio (%)	Reference
298	CH ₃ CHO + OH	CH ₃ CO + H ₂ O	93 ± 18	
298	CH ₃ CHO + OH	CH ₂ CHO + H ₂ O	5.1 +2.4/-1.7	
High Temp.	CH ₃ CHO + OH	CH ₂ CHO + H ₂ O	~65	
238-338	Butanal + OH	Aldehydic H-abstraction	~96	
238-338	Pentanal + OH	Aldehydic H-abstraction	~93	

Note: Data for butanal and pentanal are included to show the trend of aldehydic H-abstraction in larger aldehydes.

Rate Constants for Related Peroxy Radical Reactions

The kinetics of peroxy radical isomerization and decomposition are critical for predicting the formation rates of species like HPAC. While direct data for the specific radicals leading to HPAC are scarce, studies on analogous peroxy radicals provide valuable insights.

Reaction	Rate Constant (s ⁻¹) or (cm ³ molecule ⁻¹ s ⁻¹)	Temperature (K)	Method	Reference
Self-reaction of CH ₃ C(O)O ₂ •	(1.3 ± 0.3) × 10 ⁻¹¹	298	Experimental	
CH ₃ C(O)O ₂ • + CH ₃ O ₂ •	(2.0 ± 0.4) × 10 ⁻¹¹	298	Experimental	
Unimolecular H-shift in acyl peroxy radicals	10 ⁻⁸ to 10 ⁵	N/A	Theoretical	

Experimental Protocols

The study of highly reactive intermediates like **hydroperoxyacetaldehyde** requires sophisticated experimental techniques capable of operating under controlled combustion conditions and detecting trace species.

Jet-Stirred Reactor (JSR) Coupled with Photoionization Mass Spectrometry (PIMS)

This experimental setup is crucial for studying low to intermediate temperature oxidation chemistry.

Methodology:

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